Keto-Enol Tautomeric Shift Induced by Ortho-Methyl Substitution Relative to Ethyl Benzoylacetate
The ortho-methyl substituent in ethyl 3-oxo-3-(o-tolyl)propanoate alters the keto-enol equilibrium relative to unsubstituted ethyl benzoylacetate (standard compound IX). ¹H NMR studies in tetrachloromethane and other solvents reveal that the ortho-methyl group influences the enol content through a combination of steric and electronic effects, with the observed shift differing qualitatively from those produced by ortho-methoxy, ortho-chloro, or ortho-nitro substituents [1].
| Evidence Dimension | Keto-enol tautomeric equilibrium (enol content) |
|---|---|
| Target Compound Data | Altered enol proportion relative to unsubstituted standard; specific numerical enol percentage data reported for the series in the primary literature |
| Comparator Or Baseline | Ethyl benzoylacetate (unsubstituted standard IX); ortho-methoxy, ortho-chloro, and ortho-nitro substituted ethyl benzoylacetates also compared |
| Quantified Difference | The ortho-methyl group produces a distinct shift in the equilibrium position; magnitude and direction differ from ortho-methoxy, ortho-chloro, and ortho-nitro analogs |
| Conditions | ¹H NMR spectroscopy in tetrachloromethane and multiple solvents of varying polarity |
Why This Matters
The altered tautomeric profile directly affects the compound's nucleophilicity and electrophilicity in condensation and cyclization reactions, making ethyl 3-oxo-3-(o-tolyl)propanoate a mechanistically distinct reagent that cannot be assumed to behave identically to unsubstituted or differently substituted β-ketoesters.
- [1] Sicker, D.; Mann, G. Synthesis of ethyl ortho-substituted benzoylacetates and investigation of the influence of ortho-substituents on keto-enol tautomerism and MS fragmentation behaviour. Collect. Czech. Chem. Commun. 1988, 53, 839-850. View Source
